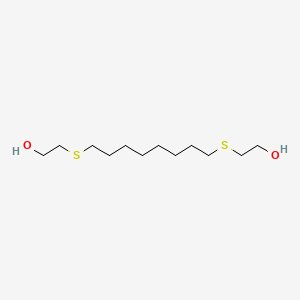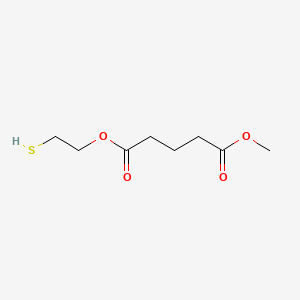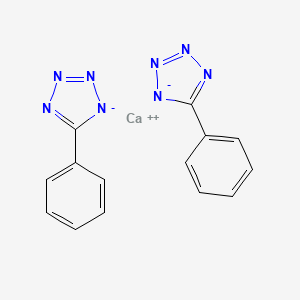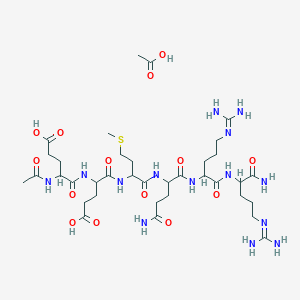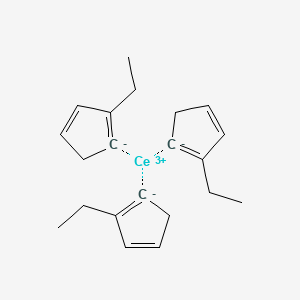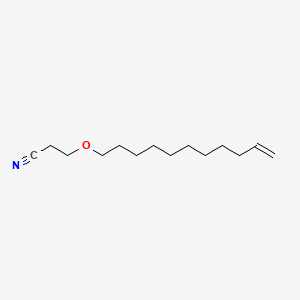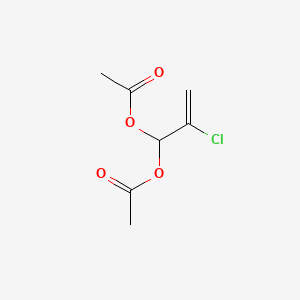
2-Chloroallylidene-3,3-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroallylidene-3,3-diacetate is an organic compound with the molecular formula C7H9ClO4 It is a diacetate derivative of 2-chloroallylidene, characterized by the presence of two acetate groups attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroallylidene-3,3-diacetate can be synthesized through the reaction of 2-chloroprop-1-ene-1,1-diol with acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the yield and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloroallylidene-3,3-diacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, are used in substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: 2-chloroprop-1-ene-1,1-diol.
Oxidation Products: Epoxides.
Reduction Products: Alkanes.
Scientific Research Applications
2-Chloroallylidene-3,3-diacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloroallylidene-3,3-diacetate involves its reactivity with nucleophiles and electrophiles. The compound’s chlorine atom and acetate groups play a crucial role in its interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloroallylidene diacetate: A closely related compound with similar reactivity.
3,3-Diacetoxy-2-chloropropene: Another derivative with comparable chemical properties.
1-Propene-1,1-diol, 2-chloro-, diacetate: Shares structural similarities and reactivity patterns.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Properties
CAS No. |
5459-90-5 |
|---|---|
Molecular Formula |
C7H9ClO4 |
Molecular Weight |
192.60 g/mol |
IUPAC Name |
(1-acetyloxy-2-chloroprop-2-enyl) acetate |
InChI |
InChI=1S/C7H9ClO4/c1-4(8)7(11-5(2)9)12-6(3)10/h7H,1H2,2-3H3 |
InChI Key |
PPHOKWJFQIHKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C(=C)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


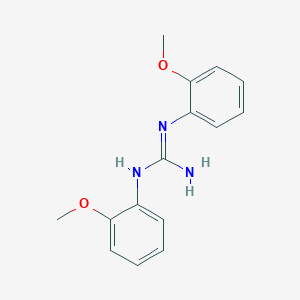
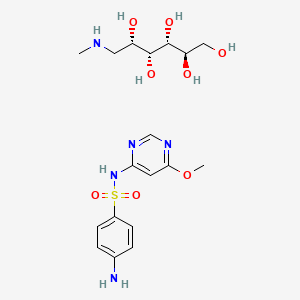
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
